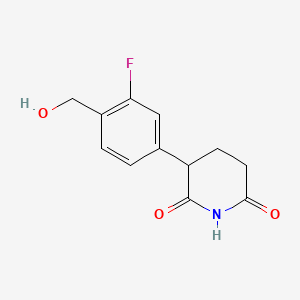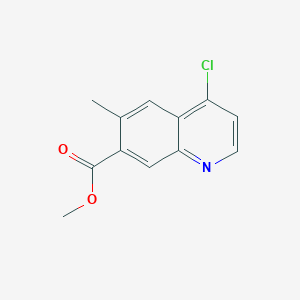
3-(3-Fluoro-4-(hydroxymethyl)phenyl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-fluoro-4-(hydroxymethyl)phenyl]-2,6-Piperidinedione is an organic compound with the molecular formula C12H12FNO3 and a molecular weight of 237.23 g/mol This compound is characterized by the presence of a fluorine atom, a hydroxymethyl group, and a piperidinedione core structure
Métodos De Preparación
The synthesis of 3-[3-fluoro-4-(hydroxymethyl)phenyl]-2,6-Piperidinedione can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-(hydroxymethyl)benzaldehyde with piperidine-2,6-dione under specific reaction conditions. The reaction typically requires a suitable solvent, such as methanol or ethanol, and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
3-[3-fluoro-4-(hydroxymethyl)phenyl]-2,6-Piperidinedione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The carbonyl groups in the piperidinedione core can be reduced to hydroxyl groups using reducing agents.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the carbonyl groups results in a dihydroxy derivative .
Aplicaciones Científicas De Investigación
3-[3-fluoro-4-(hydroxymethyl)phenyl]-2,6-Piperidinedione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[3-fluoro-4-(hydroxymethyl)phenyl]-2,6-Piperidinedione involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and hydroxymethyl group play crucial roles in binding to the active sites of these targets, thereby modulating their activity . The piperidinedione core structure provides stability and enhances the compound’s binding affinity .
Comparación Con Compuestos Similares
3-[3-fluoro-4-(hydroxymethyl)phenyl]-2,6-Piperidinedione can be compared with other similar compounds, such as:
3-fluoro-4-(hydroxymethyl)benzonitrile: This compound has a similar fluorine and hydroxymethyl substitution pattern but differs in the core structure.
3-fluoro-4-(hydroxymethyl)phenylboronic acid: This compound contains a boronic acid group instead of the piperidinedione core.
3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: This compound has a different core structure but shares the presence of a fluorine atom.
The uniqueness of 3-[3-fluoro-4-(hydroxymethyl)phenyl]-2,6-Piperidinedione lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H12FNO3 |
|---|---|
Peso molecular |
237.23 g/mol |
Nombre IUPAC |
3-[3-fluoro-4-(hydroxymethyl)phenyl]piperidine-2,6-dione |
InChI |
InChI=1S/C12H12FNO3/c13-10-5-7(1-2-8(10)6-15)9-3-4-11(16)14-12(9)17/h1-2,5,9,15H,3-4,6H2,(H,14,16,17) |
Clave InChI |
JCEDGPUXKKTKDU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1C2=CC(=C(C=C2)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride](/img/structure/B13920371.png)

![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride](/img/structure/B13920374.png)
![6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B13920375.png)


![3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B13920392.png)
![6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13920393.png)
![Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B13920397.png)

![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hexanedioic acid](/img/structure/B13920404.png)

![6-Butoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13920414.png)

